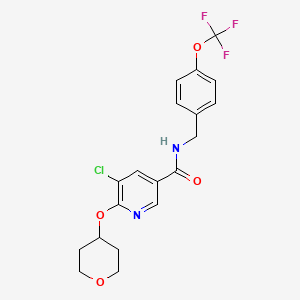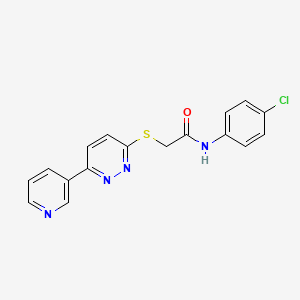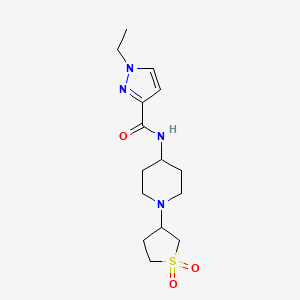
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine is a chemical compound with the molecular formula C13H17F2NO . Its average mass is 241.277 Da and its monoisotopic mass is 241.127823 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The presence of the methoxyphenyl group and the cyclohexanamine group in the structure could potentially influence its chemical properties and reactivity.Scientific Research Applications
Analytical Characterization
A study by De Paoli et al. (2013) provided analytical profiles for three psychoactive arylcyclohexylamines, including "N-ethyl-1-(3-methoxyphenyl)cyclohexanamine," which is structurally related to "4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine." These compounds were characterized using various spectroscopic and chromatographic techniques, demonstrating their analytical determination in biological matrices, which is crucial for forensic and toxicological analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Spectroscopic and Structural Studies
The structural and spectroscopic properties of "Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate," a compound closely related to "this compound," were elucidated by Mary et al. (2014). Their research provides insights into the molecular structure, vibrational wavenumbers, and electronic properties, highlighting the compound's potential in nonlinear optical (NLO) applications and the importance of hyper-conjugative interactions and charge delocalization for its stability (Mary, Panicker, Narayana, Samshuddin, Sarojini, & Van Alsenoy, 2014).
Photonic and Materials Science Applications
Barbon et al. (2014) reported on the synthesis and characterization of 3-cyanoformazanate boron difluoride dyes, with derivatives including phenyl and 4-methoxyphenyl substitutions. These compounds exhibit tunable optical properties influenced by substituent variations, making them relevant for photonic applications. The study underscores the role of electronic structure calculations in understanding and predicting the absorption, emission, and electrochemical properties of such compounds (Barbon, Reinkeluers, Price, Staroverov, & Gilroy, 2014).
Properties
IUPAC Name |
4,4-difluoro-1-(3-methoxyphenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-17-11-4-2-3-10(9-11)12(16)5-7-13(14,15)8-6-12/h2-4,9H,5-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVGHJNWXRUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2818393.png)

